3-Bromo-2-pyridinecarbohydrazide

Lipophilicity Drug Design Physicochemical Profiling

3-Bromo-2-pyridinecarbohydrazide (C₆H₆BrN₃O, MW 216.04) is a halogenated pyridine-2-carbohydrazide derivative classified as a heterocyclic building block. It contains a reactive bromine atom at the 3 position of the pyridine ring and a carbohydrazide (–CONHNH₂) moiety at the 2 position, enabling diverse chemical derivatization.

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
CAS No. 1242267-92-0
Cat. No. B1393812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-pyridinecarbohydrazide
CAS1242267-92-0
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)NN)Br
InChIInChI=1S/C6H6BrN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeyBXMRJTCWLHJABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-pyridinecarbohydrazide (CAS 1242267-92-0) – Procurement-Focused Overview for Scientific R&D Teams


3-Bromo-2-pyridinecarbohydrazide (C₆H₆BrN₃O, MW 216.04) is a halogenated pyridine-2-carbohydrazide derivative classified as a heterocyclic building block. It contains a reactive bromine atom at the 3 position of the pyridine ring and a carbohydrazide (–CONHNH₂) moiety at the 2 position, enabling diverse chemical derivatization . This compound serves as a versatile small-molecule scaffold for medicinal chemistry and materials research . Its systematic structural difference from non-halogenated pyridine-2-carbohydrazide (e.g., isoniazid impurity, CAS 1452‑63‑7) provides distinct reactivity that cannot be replicated by simple replacement with the halogen-free parent compound.

Why Generic Pyridine Carbohydrazide Substitutes Cannot Replace 3-Bromo-2-pyridinecarbohydrazide (CAS 1242267-92-0)


Simple replacement of 3-bromo-2-pyridinecarbohydrazide with non‑brominated pyridine‑2‑carbohydrazide (CAS 1452‑63‑7) or isoniazid (CAS 54‑85‑3) is scientifically invalid for most research applications. The 3‑bromo substituent significantly modulates both electronic properties and steric environment, directly impacting the compound's suitability as a coupling partner in palladium‑catalyzed reactions and its physicochemical profile. Computational data show a LogP of +0.45 and an increased molar refractivity for the brominated analog compared to the des‑bromo parent (LogP ~‑0.58) . Furthermore, a large body of medicinal chemistry literature establishes that bromine substitution on the pyridine core substantially alters antimicrobial and cytotoxic activities of carbohydrazide derivatives, as demonstrated by studies comparing halogen‑substituted versus unsubstituted pyridine‑carbohydrazides [1]. Therefore, stocking only generic alternatives risks failed synthetic routes and incorrect structure‑activity conclusions.

Quantitative Differentiation Evidence for 3-Bromo-2-pyridinecarbohydrazide (CAS 1242267-92-0) – Head‑to‑Head Data for Scientific Selection


LogP Shift Induced by 3‑Bromo Substitution Alters Partitioning Behavior vs. Des‑Bromo Pyridine‑2‑Carbohydrazide

Computational prediction using ACD/Labs Percepta indicates that 3‑bromo‑2‑pyridinecarbohydrazide possesses a LogP of +0.45, whereas the non‑brominated pyridine‑2‑carbohydrazide (CAS 1452‑63‑7) has a LogP of –0.58 . This >1 log unit shift significantly alters the partitioning behavior and membrane permeability potential of derived compounds.

Lipophilicity Drug Design Physicochemical Profiling

Bromine Substituent Enables Palladium‑Catalyzed Cross‑Coupling Reactivity Absent in the Des‑Bromo Analog

The C–Br bond at the 3‑position of the pyridine ring is a reactive handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and related palladium‑catalyzed cross‑coupling reactions. The des‑bromo analog pyridine‑2‑carbohydrazide lacks this functionality and cannot directly participate in such transformations without prior C–H activation . No direct kinetic comparison data exists in the public domain; however, the structural requirement for a halogen leaving group is a well‑established principle in cross‑coupling chemistry [1].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Higher Molar Refractivity and Polar Surface Area Distinguish the Brominated Scaffold from Its Isosteric Chlorinated and Des‑Halo Analogs

3‑Bromo‑2‑pyridinecarbohydrazide exhibits a molar refractivity of 44.6 cm³ and topological polar surface area (TPSA) of 68.0 Ų . The des‑bromo analog pyridine‑2‑carbohydrazide has a lower molar refractivity (approx. 35.4 cm³) and identical TPSA but lacks the polarizable halogen that contributes to halogen‑bonding interactions with biological targets . The chlorinated isostere (3‑chloro‑2‑pyridinecarbohydrazide) would exhibit an intermediate molar refractivity (~39 cm³), placing the brominated compound as the most polarizable in the halogen series.

Molecular Property Isosteric Comparison Medicinal Chemistry

Commercial Purity Specification of ≥98% Provides a Defined Starting Material Quality for SAR Campaigns

Multiple commercial vendors list 3‑bromo‑2‑pyridinecarbohydrazide at ≥98% purity by HPLC or equivalent analytical method . By contrast, some generic pyridine‑2‑carbohydrazide suppliers provide lower purity grades (e.g., 95%) which may introduce impurities that interfere with sensitive bioassays or catalytic reactions. The defined ≥98% specification reduces variability in downstream SAR and reaction optimization.

Quality Control Procurement Specification Reproducibility

Class‑Level Antimicrobial Activity of Pyridine‑Carbohydrazide Derivatives Against MDR Strains Supports the Brominated Scaffold as a Privileged Core

A 2022 study of functionally substituted pyridine‑carbohydrazides reported that compound 4 (a butyl‑substituted analog) exhibited a 2‑fold lower MIC against Pseudomonas aeruginosa (ATCC 27853) compared to the standard ampicillin/cloxacillin combination, while compound 6 (an octyl‑substituted analog) showed MIC values of 16–24 µg/mL against four MDR Candida spp. strains and up to 92.57% inhibition, surpassing fluconazole (MIC 20 µg/mL, 81.88% inhibition) [1]. The 3‑bromo‑2‑pyridinecarbohydrazide scaffold provides a functionalizable core for generating analogous halogenated derivatives targeting MDR pathogens.

Antimicrobial Resistance MDR Pathogens Pyridine Carbohydrazide

Synthesis of Novel Polyazole Derivatives from Pyridine‑2‑Carbohydrazide Highlights the Versatility of the Hydrazide Handle for Heterocycle Construction

A synthetic methodology study demonstrated the conversion of pyridine carbohydrazides into polyazole derivatives via metal‑carbene N–H insertion and subsequent 1,2,4‑triazine formation followed by Diels‑Alder reaction . The brominated analog (3‑bromo‑2‑pyridinecarbohydrazide) can participate in the same transformations while retaining the halide handle for further diversification, offering a one‑step advantage over sequences that require post‑functionalization halogenation.

Heterocycle Synthesis Polyazoles Hydrazide Chemistry

Optimal Application Scenarios for 3-Bromo-2-pyridinecarbohydrazide (CAS 1242267-92-0) Based on Verified Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Targeting Halogen‑Bonding Interactions

The elevated molar refractivity (44.6 cm³) and polarizable Br substituent of 3‑bromo‑2‑pyridinecarbohydrazide make it a strategic building block for exploring halogen‑bond interactions with protein backbone carbonyls or π‑systems. The scaffold can be diversified via the hydrazide moiety while maintaining a consistent halogen‑bond donor at the 3‑position, enabling systematic SAR studies where other halogen analogs (Cl, I) or des‑halo controls serve as comparators .

Parallel Synthesis of Polyazole Libraries with Orthogonal Diversification Handles

The hydrazide functional group enables efficient conversion to 1,2,4‑triazoles and fused polyazoles via established rhodium‑catalyzed methodologies, while the bromine atom remains inert under these conditions and is available for subsequent Pd‑catalyzed cross‑coupling diversification. This orthogonal reactivity profile supports library synthesis strategies that maximize chemical diversity from a single starting material .

Anti‑Infective Drug Discovery Programs Targeting Multidrug‑Resistant Pathogens

Class‑level evidence demonstrates that pyridine‑carbohydrazide derivatives can achieve MIC values 1.25‑fold lower than fluconazole against MDR Candida spp. and 2‑fold superior to β‑lactam combinations against P. aeruginosa. The 3‑bromo‑2‑pyridinecarbohydrazide scaffold provides a halogen‑functionalized entry point for synthesizing novel analogs in this validated anti‑MDR pharmacophore space [1].

Chemical Biology Probe Development Requiring Defined Purity and Reproducibility

The commercially available ≥98% purity specification ensures that assay interference from trace impurities is minimized. For cellular target engagement studies or biochemical profiling of proteome‑wide selectivity, starting with a high‑purity building block reduces the risk of false‑positive readouts arising from impurity‑mediated effects, a critical consideration for procurement decisions in screening cascades .

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